molecular formula C18H20N2O2S2 B2666835 6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 896352-14-0

6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2666835
CAS RN: 896352-14-0
M. Wt: 360.49
InChI Key: WHHNCLIWAQNKDJ-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring compound containing four carbon atoms and a sulfur atom . The compound you’re interested in is a complex derivative of thiophene, containing additional functional groups such as an amide and a methylthio group .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite complex due to the presence of various functional groups. The structure can be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives depend on their specific structure. For example, they may vary in terms of solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : Compounds related to "6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" have been synthesized for the development of various heterocyclic derivatives. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized from 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, leading to the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Pharmacological Activities

  • Antimicrobial and Antifungal Activities : Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. Their structures were confirmed by IR, 1H NMR, MS spectral data, and elemental analysis, showcasing their high pharmacological potential (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Supramolecular Chemistry

  • Luminescent Supramolecular Assemblies : The study of stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids with a tris(imidazoline) base led to the formation of luminescent supramolecular assemblies, indicating potential applications in material science and photoluminescence (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Anti-Inflammatory Agents

Adenosine Receptor Allosteric Enhancers

  • Allosteric Enhancers for A1 Receptor : Research on 2-aminothiophene-3-carboxylates and carboxamides has shown their effectiveness as A1 adenosine receptor allosteric enhancers, providing insights into their potential therapeutic applications (Nikolakopoulos, Figler, Linden, & Scammells, 2006).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on the specific compound and its biological target. Some thiophene derivatives have shown antimicrobial activity .

Safety and Hazards

Like all chemicals, thiophene and its derivatives should be handled with care. They may pose risks such as flammability, toxicity, and environmental hazards. Specific safety data would be available in the compound’s Material Safety Data Sheet .

Future Directions

Thiophene and its derivatives are a topic of ongoing research due to their wide range of potential applications, including in the development of new pharmaceuticals and materials . Future research may focus on synthesizing new thiophene derivatives and exploring their properties and applications.

properties

IUPAC Name

6-methyl-2-[(4-methylsulfanylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-10-3-8-13-14(9-10)24-18(15(13)16(19)21)20-17(22)11-4-6-12(23-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNCLIWAQNKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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